molecular formula C19H25N3O3 B6641342 N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

カタログ番号 B6641342
分子量: 343.4 g/mol
InChIキー: ITYBUPNIDAKUIR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and regulator of renal and cardiovascular function. HET0016 has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for a variety of diseases.

作用機序

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. This compound is a potent vasoconstrictor and regulator of renal and cardiovascular function, and has been implicated in the pathophysiology of a variety of diseases. By inhibiting the synthesis of 20-HETE, this compound has been shown to have beneficial effects in a variety of disease models.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, as well as the formation of new blood vessels (angiogenesis). In addition, this compound has been shown to reduce inflammation and oxidative stress in a variety of disease models, suggesting that it may have broad therapeutic potential.

実験室実験の利点と制限

One of the main advantages of N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its selectivity for the enzyme 20-HETE synthase. This allows researchers to specifically target this enzyme and study its effects in a variety of disease models. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
One limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings. In addition, the compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

将来の方向性

There are several potential future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which could have even greater therapeutic potential. In addition, further studies are needed to fully elucidate the mechanisms of action of this compound, and to determine its safety and efficacy in clinical trials. Finally, research is needed to identify the specific disease states in which this compound may be most effective, and to develop optimal dosing regimens for these conditions.

合成法

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction of cyclohexanone with formaldehyde to form 4-(hydroxymethyl)cyclohexanone. This intermediate is then reacted with phthalic anhydride and isobutyric anhydride to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, and the compound is commercially available for research purposes.

科学的研究の応用

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer, cardiovascular disease, and other inflammatory conditions. In addition, this compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

特性

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12(2)22-19(25)16-6-4-3-5-15(16)17(21-22)18(24)20-14-9-7-13(11-23)8-10-14/h3-6,12-14,23H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYBUPNIDAKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。